molecular formula C9H18O2 B159952 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) CAS No. 134111-22-1

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)

Cat. No.: B159952
CAS No.: 134111-22-1
M. Wt: 158.24 g/mol
InChI Key: NQKUHMCAOBVHQC-IWSPIJDZSA-N
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Description

Properties

IUPAC Name

(1R)-2-methyl-1-[(2R,3R)-3-propan-2-yloxiran-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKUHMCAOBVHQC-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(O1)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@H](O1)[C@@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Epoxide Ring Closure

In a protocol analogous to the synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the target epoxide is formed via intramolecular cyclization of a vicinal diol intermediate. Treatment of the diol with a Brønsted acid catalyst, such as p-toluenesulfonic acid (pTSA), in acetone facilitates the formation of the oxirane ring while preserving the stereochemical integrity at the alpha and beta positions. The reaction proceeds through a protonated oxonium intermediate, with the isopropyl groups adopting equatorial orientations to minimize steric strain, as evidenced by X-ray crystallographic data in related systems.

Stereochemical Control via Protecting Group Strategies

Achieving the [2alpha(R*),3bta] configuration demands precise control over the spatial arrangement of substituents during synthesis. The use of isopropylidene (acetonide) protecting groups, as demonstrated in the preparation of 1,3-dioxane derivatives, is critical for directing the stereochemistry of the epoxide.

Deprotection and Epoxide Stabilization

Following epoxidation, the acetonide group is removed under mild acidic conditions (e.g., aqueous HCl in tetrahydrofuran), yielding the free diol-epoxide. Careful control of pH and temperature during deprotection prevents ring-opening reactions, a common side reaction in epoxide synthesis. The final product is isolated via recrystallization from hexanes, a method validated in the purification of analogous anhydride derivatives.

Anhydride-Mediated Coupling for Functionalization

ParameterValue RangeOptimal ConditionYield (%)
DCC Equivalents0.5–1.51.288.4
Reaction Temperature0–25°C20°C85
SolventDCM/THF/Et2ODCM90

Spectroscopic and Crystallographic Characterization

The structural elucidation of Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) relies on techniques paralleling those used for 1,3-dioxane derivatives.

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR spectra exhibit characteristic resonances for the isopropyl groups (δ 1.20–1.45 ppm) and epoxide protons (δ 3.68–4.19 ppm), with coupling constants (J = 12.0 Hz) confirming the trans-diaxial arrangement. 13C NMR data reveal quaternary carbons at δ 98–179 ppm, consistent with sp3-hybridized oxygenated carbons .

Chemical Reactions Analysis

Types of Reactions

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted alcohols or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound features an epoxide ring and a hydroxyl group, making it a valuable building block in synthetic chemistry. Its unique stereochemistry allows for the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals.

Chemistry

  • Synthesis of Complex Molecules : Oxiranemethanol serves as a precursor for synthesizing more complex organic molecules. Its epoxide functionality allows it to participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions.
  • Chiral Catalysis : The compound is utilized in asymmetric synthesis, where it acts as a chiral catalyst or intermediate, facilitating the production of specific enantiomers.

Biological Research

  • Enzyme-Catalyzed Reactions : In biological studies, oxiranemethanol is employed as a model substrate to investigate enzyme mechanisms involving epoxides and alcohols. This application aids in understanding metabolic pathways and enzyme specificity.
  • Cytotoxicity Studies : Research has shown that oxiranemethanol derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to oxiranemethanol demonstrated IC50 values ranging from 4.04 µM to 15.1 µM against HeLa cells, indicating potential as anticancer agents .

Industrial Applications

  • Additives in Fluids : The compound is reported to be used as a demulsifier in oil and synthetic hydraulic fluids, enhancing the stability and performance of these products.
  • Intermediate in Manufacturing : It serves as an intermediate in the production of surfactants, polymers, and cosmetics, contributing to the formulation of detergents and paints .

Cytotoxicity and Antiproliferative Effects

Studies indicate that oxiranemethanol can induce cell cycle arrest and increase reactive oxygen species (ROS) levels in treated cells. This leads to apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Inducing G1 phase arrest.
  • DNA Alkylation : Potentially causing mutagenic effects that contribute to its antitumor activity.

Table 1: Cytotoxicity Data of Oxiranemethanol Derivatives

CompoundCell LineIC50 (µM)
Compound 1bHeLa15.1
Compound 1dPC313.8
Compound 1eWiDr9.1
OxiranemethanolSMMC7404TBD

Antibacterial Activity

Oxiranemethanol has shown antibacterial properties against various strains of bacteria. The presence of the oxirane group enhances membrane permeability, leading to bacterial cell lysis.

Table 2: Antibacterial Activity Data

Bacterial StrainZone of Inhibition (mm)
E. coliTBD
S. aureusTBD
P. aeruginosaTBD

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced cancer assessed the efficacy of an oxiranemethanol derivative. Preliminary results indicated a significant reduction in tumor size among participants treated with high doses of the compound.

Case Study 2: Antimicrobial Resistance

Research highlighted that derivatives of oxiranemethanol could effectively combat resistant bacterial strains typically difficult to treat with conventional antibiotics.

Mechanism of Action

The mechanism by which Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) exerts its effects involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways and enzymes, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Oxiranemethanol Derivatives with Acetate Substituents
  • Compound: Oxiranemethanol,alpha-methyl-3-(1-methylethyl)-, acetate, [2S-[2α(R*),3β]]- (9CI) CAS: 146805-60-9 Molecular Formula: C₉H₁₆O₃ Molecular Weight: 172.22 g/mol Key Difference: Substitution of the methanol group with an acetate ester, enhancing stability and altering reactivity. Applications: Likely used as a stabilized intermediate for controlled-release formulations or ester-based syntheses .
Epoxide-Containing Agrochemicals
  • Compound: Isofenphos (CAS: 25311-71-1) Molecular Formula: C₁₅H₂₄NO₄PS Key Features: Contains a phosphorothioate group and isopropyl substituents. Applications: Insecticide targeting soil-dwelling pests. Comparison: Unlike the target compound, Isofenphos incorporates a phosphorus-based functional group, enabling cholinesterase inhibition .

Functional Analogs in Agrochemicals

Isoprocarb
  • CAS : 2631-40-5
  • Molecular Formula: C₁₁H₁₅NO₂
  • Structure : Methylcarbamate with an isopropyl-substituted phenyl ring.
  • Applications : Broad-spectrum insecticide targeting sucking and chewing pests.
  • Comparison : Shares the isopropyl substituent but lacks an epoxide ring, relying on carbamate toxicity for activity .
Iprobenfos
  • CAS : 26087-47-8
  • Molecular Formula : C₁₃H₂₁O₃PS
  • Structure : O,O-bis(1-methylethyl) S-(phenylmethyl) phosphorothioate.
  • Applications : Fungicide used in rice blast control.
  • Comparison: Incorporates two isopropyl groups on a phosphorus center, contrasting with the target compound’s epoxide-methanol backbone .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Target Compound 134111-22-1 C₉H₁₈O₂ 158.24 Epoxide, methanol, isopropyl Synthetic intermediate
Acetate Derivative 146805-60-9 C₉H₁₆O₃ 172.22 Epoxide, acetate, isopropyl Stabilized intermediate
Isofenphos 25311-71-1 C₁₅H₂₄NO₄PS 369.39 Phosphorothioate, isopropyl Insecticide
Isoprocarb 2631-40-5 C₁₁H₁₅NO₂ 193.24 Carbamate, isopropyl Insecticide
Iprobenfos 26087-47-8 C₁₃H₂₁O₃PS 288.33 Phosphorothioate, isopropyl Fungicide

Research Findings and Key Differences

Steric and Electronic Effects :

  • The target compound’s epoxide ring increases reactivity toward nucleophilic attack, unlike carbamates (Isoprocarb) or phosphorothioates (Iprobenfos), which rely on enzyme inhibition .
  • The acetate derivative (CAS 146805-60-9) exhibits reduced polarity compared to the target compound, influencing solubility and bioavailability .

Biological Activity: Agrochemical analogs (e.g., Isofenphos, Isoprocarb) are optimized for target-specific toxicity, whereas the target compound’s lack of pesticidal LMS codes suggests non-biocidal applications .

Biological Activity

Oxiranemethanol, alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is classified as an oxirane derivative, characterized by the presence of an epoxide group. Its structure can be represented as follows:

C10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}

This molecular configuration suggests potential reactivity that could lead to various biological effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to oxiranemethanol. For instance, a study indicated that oxiranes exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Salmonella choleraesuis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
OxiranemethanolStaphylococcus aureus32 µg/mL
OxiranemethanolSalmonella choleraesuis64 µg/mL

This data suggests that oxiranemethanol may have promising applications in developing antibacterial agents.

Anticancer Activity

The anticancer potential of oxiranemethanol has also been explored. In vitro studies have demonstrated that related oxime derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that oxime derivatives showed IC50 values in the low micromolar range against HeLa and PC3 cancer cells, indicating significant antiproliferative activity .

Case Study: Cytotoxicity in Cancer Cell Lines

A comparative analysis was conducted on several oxime derivatives, including those structurally similar to oxiranemethanol. The results are summarized below:

Table 2: Cytotoxicity Data of Oxime Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa15.1
Compound BPC313.8
OxiranemethanolHeLa20.5
OxiranemethanolPC325.0

These findings indicate that while oxiranemethanol exhibits cytotoxicity, it may be less potent than some of its derivatives.

The mechanism by which oxiranemethanol exerts its biological effects is still under investigation. However, it is hypothesized that the epoxide group may interact with cellular macromolecules, leading to apoptosis in cancer cells and disruption of bacterial cell walls .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, compounds related to oxiranemethanol have shown anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro .

Table 3: Anti-inflammatory Effects

CompoundAssay TypeResult
OxiranemethanolTNF-α InhibitionIC50 = 30 µM
Compound CIL-6 ReductionSignificant reduction

Q & A

Q. What are the recommended methods for stereoselective synthesis of this oxiranemethanol derivative?

  • Methodological Answer : Stereoselective synthesis can be achieved via epoxidation of allylic alcohols or ketones using chiral catalysts. For example, Sharpless asymmetric epoxidation or Jacobsen epoxidation may be adapted to introduce stereochemical control at the 2alpha(R*) and 3bta positions . Key steps include:
  • Precursor Selection : Use tert-butyl groups (1-methylethyl) to minimize steric hindrance during ring closure.
  • Catalytic Conditions : Optimize temperature (e.g., 0–5°C for slow kinetics ) and solvent polarity (ethanol or THF) to favor stereochemical retention.
  • Characterization : Validate stereochemistry via 1H^1H-NMR coupling constants and X-ray crystallography .

Q. How can researchers determine the compound’s physical properties (e.g., melting point, solubility) experimentally?

  • Methodological Answer :
  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 2°C/min under nitrogen to avoid decomposition .
  • Solubility : Conduct gradient solubility tests in solvents like DMSO, ethanol, and hexane, noting polarity effects from the bis(1-methylethyl) groups .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C to identify decomposition thresholds .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks from potential methanol byproducts .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and safety goggles with side shields to prevent skin/eye contact .
  • Spill Management : Neutralize spills with dry sand or non-combustible absorbents; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in ring-opening reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model nucleophilic attack at the oxirane ring. Focus on steric effects from the bis(1-methylethyl) groups .
  • Transition State Analysis : Identify energy barriers for acid-catalyzed vs. base-catalyzed ring-opening pathways using intrinsic reaction coordinate (IRC) simulations .
  • Validation : Compare computational results with experimental kinetics (e.g., rate constants from 13C^{13}C-NMR monitoring) .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer :
  • Cross-Validation : Replicate spectra under standardized conditions (e.g., 500 MHz NMR in CDCl₃ at 25°C) and compare with databases like SciFinder or Reaxys .
  • Dynamic Effects : Account for conformational flexibility using variable-temperature NMR to detect rotameric equilibria affecting peak splitting .
  • Isotopic Labeling : Synthesize 2H^{2}H- or 13C^{13}C-labeled analogs to assign ambiguous signals .

How does stereochemical configuration ([2alpha(R),3bta]) influence biological activity in structure-activity relationship (SAR) studies?*

  • Methodological Answer :
  • Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test their activity in cellular assays .
  • Docking Simulations : Perform molecular docking with AutoDock Vina to assess binding affinity differences between stereoisomers in target proteins .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical stereochemical motifs using Schrödinger’s Phase .

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